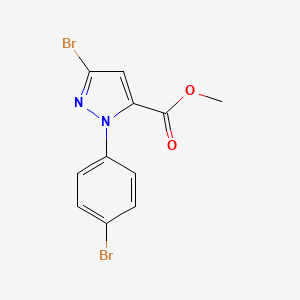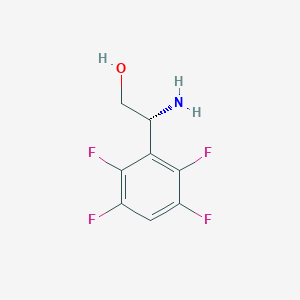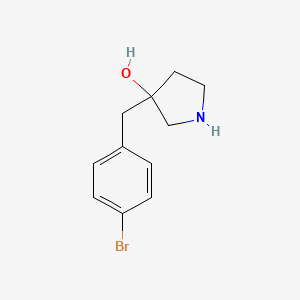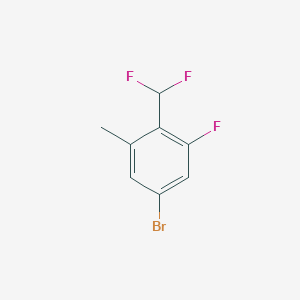
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene typically involves the bromination of 2-(difluoromethyl)-1-fluoro-3-methylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used in acidic or basic media.
Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: The major product is 5-Bromo-2-(methyl)-1-fluoro-3-methylbenzene.
科学研究应用
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors. The difluoromethyl group increases the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- 3-Bromo-6-(difluoromethyl)pyridine
Uniqueness
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. The difluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of various bioactive compounds.
属性
分子式 |
C8H6BrF3 |
|---|---|
分子量 |
239.03 g/mol |
IUPAC 名称 |
5-bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H6BrF3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,8H,1H3 |
InChI 键 |
KHCKFZDWLORJOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C(F)F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


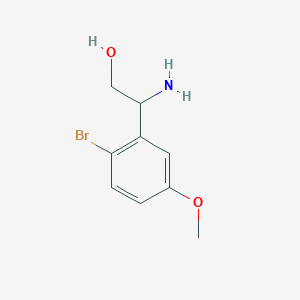
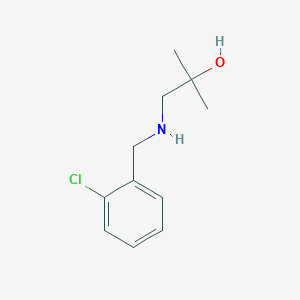
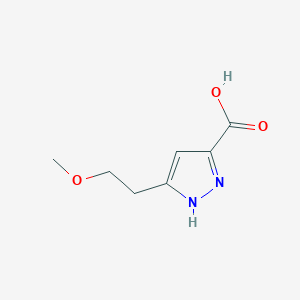

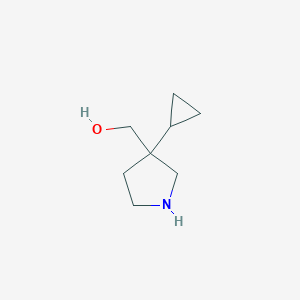

![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
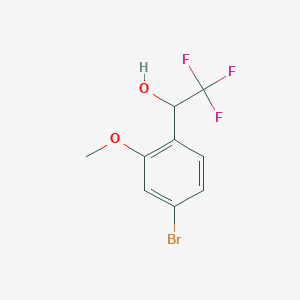

![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)

